4-(Pentadecafluoroheptyl)phenol
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Overview
Description
4-(Pentadecafluoroheptyl)phenol is a chemical compound characterized by the presence of a phenol group attached to a pentadecafluoroheptyl chain. This compound is notable for its unique structure, which combines the properties of phenols with the highly fluorinated alkyl chain, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentadecafluoroheptyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of pentadecafluoroheptyl iodide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pentadecafluoroheptyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from the phenol group can be reduced back to hydroquinones.
Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) without a catalyst for halogenation; nitric acid (HNO₃) for nitration; sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
4-(Pentadecafluoroheptyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and surfactants
Mechanism of Action
The mechanism of action of 4-(Pentadecafluoroheptyl)phenol involves its interaction with cellular membranes and proteins. The highly fluorinated alkyl chain imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the phenol group can interact with proteins, potentially inhibiting their function through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Heptafluoropropyl)phenol
- 4-(Nonafluorobutyl)phenol
Uniqueness
4-(Pentadecafluoroheptyl)phenol is unique due to its longer fluorinated alkyl chain, which enhances its hydrophobicity and stability compared to shorter-chain analogs. This makes it particularly useful in applications requiring high chemical resistance and low surface energy .
Properties
CAS No. |
57578-99-1 |
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Molecular Formula |
C13H5F15O |
Molecular Weight |
462.15 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)phenol |
InChI |
InChI=1S/C13H5F15O/c14-7(15,5-1-3-6(29)4-2-5)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h1-4,29H |
InChI Key |
VQKFCIOCKPQCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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